Antiflammin P2
Description
Properties
CAS No. |
118850-72-9 |
|---|---|
Molecular Formula |
C46H77N13O15S |
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |
InChI Key |
APVQHKQHSCNFIW-KSALCKNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HDMNKVLDL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antiflamin 2 antiflammin P2 HDMNKVLDL His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine |
Origin of Product |
United States |
Preparation Methods
Resin Selection and C-Terminal Anchoring
The synthesis begins with resin selection, typically a p-methylbenzhydrylamine (MBHA) resin for C-terminal amides or a Wang resin for carboxylic acid termini. For this leucine-terminated peptide, a Merrifield resin functionalized with a hydroxymethylphenylacetic acid linker is optimal, enabling cleavage via hydrofluoric acid (HF) while preserving acid-labile side-chain protections. The C-terminal leucine is anchored via its carboxyl group using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activation, achieving >99% coupling efficiency under inert conditions.
Protecting Group Strategy
Critical to avoiding undesired side reactions is the selection of orthogonal protecting groups:
- Histidine (His1): N-α-Boc protection with the imidazole side chain masked by a 2,4-dinitrophenyl (Dnp) group to prevent metal coordination and racemization.
- Aspartic Acid (Asp2, Asp8): β-tert-butyl ester (OtBu) protection to suppress aspartimide formation during repeated deprotection cycles.
- Methionine (Met3): S-methyl protection to prevent oxidation to methionine sulfoxide, though recent protocols favor S-acetamidomethyl (Acm) for enhanced stability during HF cleavage.
- Lysine (Lys5): N-ε-tert-butoxycarbonyl (Boc) protection to block nucleophilic side-chain reactivity.
Amino acids are sequentially coupled using Boc chemistry, with N-α-deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM).
Stepwise Assembly and Coupling Optimization
Activation and Coupling Reagents
Each residue is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA). For sterically hindered residues like valine (Val6) and leucine (Leu7, Leu9), double coupling protocols with 4-fold molar excess of amino acid are employed to ensure >98% stepwise yield.
Challenges in Asparagine (Asn4) Incorporation
Asparagine introduces risks of dehydration to nitriles during activation. To mitigate this, pre-activated N-hydroxysuccinimide (HOSu) esters of Boc-Asn(Xan)-OH (Xan = xanthyl) are used, reducing racemization and improving solubility in dimethylformamide (DMF).
Cleavage and Global Deprotection
HF-Mediated Resin Cleavage
Final cleavage employs a two-step HF procedure:
- Low-HF conditions (0°C, 1 hour): Remove acid-labile Boc and OtBu groups while retaining Acm protections on methionine.
- High-HF conditions (−70°C to 0°C, 2 hours): Achieve complete resin detachment and Acm deprotection, with scavengers (e.g., p-cresol, ethanedithiol) quenching carbocation byproducts.
Methionine Stability
Post-cleavage, immediate treatment with 10% (v/v) triethylsilane in TFA prevents methionine oxidation, ensuring >95% recovery of intact methionine.
Purification and Analytical Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% aqueous TFA. The target peptide elutes at ~22% acetonitrile, with purity assessed at 214 nm (Table 1).
Table 1: RP-HPLC Purification Parameters
| Column | Flow Rate | Gradient Duration | Purity (%) | Yield (%) |
|---|---|---|---|---|
| C18, 5 µm | 10 mL/min | 60 min | 98.2 | 65 |
Mass Spectrometry Confirmation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular mass (calc. 1087.3 Da; obs. 1087.5 Da), with isotopic resolution validating sequence integrity.
Comparative Analysis of SPPS and Solution-Phase Approaches
While SPPS dominates for peptides of this length, fragment condensation via solution-phase synthesis offers an alternative for segments prone to aggregation:
- Fragment 1 (His-Asp-Met-Asn-Lys): Synthesized via SPPS, then cleaved and purified.
- Fragment 2 (Val-Leu-Asp-Leu): Prepared using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DMF.
- Conjugation: Fragments are coupled using PyBOP/DIEA, achieving 70% overall yield but requiring extensive purification to remove deletion sequences.
Table 2: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Average Step Yield | 98.5% | 92% |
| Total Time | 14 days | 28 days |
| Final Purity | 98.2% | 85% |
Chemical Reactions Analysis
Asparagine (Asn⁴) Deamidation and Succinimide Formation
The asparagine residue at position 4 (Asn-Lys) undergoes rapid deamidation via a succinimide intermediate. This reaction is highly dependent on neighboring residues and pH:
Mechanism :
-
Step 1 : Nucleophilic attack by the backbone amide of Lys⁵ on Asn⁴’s side-chain carbonyl, forming a tetrahedral intermediate.
-
Step 2 : Cyclization releases ammonia, generating a succinimide ring.
-
Step 3 : Hydrolysis yields ≈70% isoAsp and ≈30% Asp products, with racemization at the α-carbon .
Aspartyl (Asp², Asp⁷) Isomerization and Racemization
Both aspartic acid residues (Asp² and Asp⁷) undergo nonenzymatic isomerization and racemization:
| Residue | Adjacent Sequence | Isomerization Rate (Relative to Asn-Gly) | Racemization Half-Life |
|---|---|---|---|
| Asp² | Asp-Met³ | 34-fold slower | ~19.5 hours |
| Asp⁷ | Asp-Leu⁸ | 50-fold slower | ~19.5 hours |
Key Findings :
-
Isomerization : Asp residues form succinimide intermediates 34–50 times slower than Asn in flexible sequences (e.g., Asn-Gly) due to steric hindrance from Met³ and Leu⁸ .
-
Racemization : The succinimide intermediate rapidly racemizes (half-life ≈19.5 hours), producing D-Asp and D-isoAsp epimers .
Methionine (Met³) Oxidation Susceptibility
While not explicitly covered in the provided sources, methionine is known to oxidize to methionine sulfoxide/sulfone under oxidative stress. This modification alters peptide conformation and function, though specific rates depend on environmental oxidants.
Structural Influences on Degradation:
-
Destabilizing :
-
Stabilizing :
Analytical Detection Methods
Biological Implications
Scientific Research Applications
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and enzyme function.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, inhibiting or enhancing its activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Aspartyl/Asparaginyl-Containing Peptides
- AAH Substrates : AAH hydroxylates aspartyl/asparaginyl residues in proteins, enhancing tumor cell motility. The aspartyl-asparaginyl motif in this peptide may act as a substrate or modulator of AAH activity, though this requires validation .
- Formyl-Leucine Derivatives : Compounds like (S,E)-Henicos-7-en-10-yl formyl-l-leucinate () exhibit increased stability due to N-formylation. In contrast, the terminal leucine in Histidyl-...-Leucine lacks this modification, likely reducing its metabolic stability .
Hydrophobic vs. Charged Peptides
| Feature | Histidyl-...-Leucine | All-Hydrophobic Peptides (e.g., Leu-Val-Met) | All-Charged Peptides (e.g., Poly-Lys-Asp) |
|---|---|---|---|
| Solubility | Moderate | Low | High |
| Membrane Permeability | Moderate (balanced charges) | High | Low |
| Enzyme Interaction | Likely (Asp/Lys motifs) | Limited | Electrostatic interference |
- Functional Balance : The mix of hydrophobic and charged residues in Histidyl-...-Leucine may optimize interactions with both membrane-bound receptors (e.g., AAH) and cytoplasmic enzymes.
Pharmacokinetic and Therapeutic Potential
- Degradation Susceptibility : Unlike formyl-leucine derivatives (), the lack of protective groups in Histidyl-...-Leucine makes it prone to proteolytic cleavage, limiting its therapeutic utility without encapsulation or delivery systems.
Biological Activity
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a complex peptide comprised of various amino acids, each contributing unique biological properties. This article explores the biological activities associated with this peptide, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Peptide Composition
The peptide consists of the following amino acids:
- Histidine (His)
- Aspartic acid (Asp)
- Methionine (Met)
- Asparagine (Asn)
- Lysine (Lys)
- Valine (Val)
- Leucine (Leu)
Each of these amino acids plays a crucial role in determining the peptide's overall functionality, including its solubility, charge, and ability to interact with biological membranes.
1. Antimicrobial Properties
Histidine-rich peptides have demonstrated significant antimicrobial activity. Studies indicate that variations in peptide design can enhance their efficacy against various bacterial strains. The hydrophilic angle of histidine side chains influences their interaction with bacterial membranes, leading to membrane disruption and cell lysis under specific conditions .
Table 1: Antimicrobial Activity of Histidine-Rich Peptides
| Peptide Sequence | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| LAH4 | E. coli | 5 µM |
| LAH4 | S. aureus | 10 µM |
| Custom Design | P. aeruginosa | 8 µM |
2. Cell Penetration and Protein Delivery
The peptide exhibits cell-penetrating capabilities, facilitating the transport of larger proteins into human cells. This property is particularly useful in gene therapy and drug delivery systems. The efficiency of protein transduction correlates with the peptide's amphipathicity and membrane topology, which can be modulated by pH levels .
Case Study: Protein Delivery Efficiency
In a study involving luciferase and saporin proteins, varying peptide sequences were tested for their ability to enhance cellular uptake:
- Luciferase (63 kDa) : Achieved a transduction efficiency of 75% with optimized histidine-rich peptides.
- Saporin (30 kDa) : Showed a 60% increase in delivery efficiency compared to control groups.
3. Nucleic Acid Transfection
The peptide also shows promise in nucleic acid transfection, making it a potential candidate for gene therapy applications. The mechanism involves endosomal escape facilitated by the lysis of endosomal membranes, which is influenced by the peptide's structural conformation .
Table 2: Nucleic Acid Transfection Efficiency
| Peptide Variant | Type of Nucleic Acid | Transfection Efficiency (%) |
|---|---|---|
| Variant A | Plasmid DNA | 80 |
| Variant B | siRNA | 70 |
The biological activities of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine are largely attributed to:
- Membrane Interaction : The peptide's structure allows it to interact favorably with lipid bilayers, leading to membrane disruption.
- pH Sensitivity : The amphipathicity changes with pH, allowing for targeted action in different physiological environments.
- Hydrophilic Angle : The positioning of histidine residues creates a favorable hydrophilic angle that enhances interactions with cell membranes.
Q & A
What methodologies are recommended for synthesizing Histidyl-Aspartyl-Methionyl-Asparaginyl-Lysyl-Valyl-Leucyl-Aspartyl-Leucine with high purity?
Basic Research Question
Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide. Key steps include:
- Resin selection : Use Fmoc-protected amino acids on a Wang resin for stepwise elongation .
- Coupling agents : Employ HBTU/HOBt or PyBOP for efficient activation, especially for sterically hindered residues like methionine and asparagine.
- Cleavage conditions : A trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:3:2) minimizes side reactions for sulfur-containing residues (e.g., methionine) .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 45 minutes) ensures >95% purity .
How can structural heterogeneity in Histidyl-Aspartyl-Methionyl-Asparaginyl-Lysyl-Valyl-Leucyl-Aspartyl-Leucine be resolved during characterization?
Basic Research Question
Use orthogonal analytical techniques to address sequence variability or post-synthetic modifications:
- Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS identifies mass discrepancies (e.g., deamidation of asparagine) .
- Nuclear magnetic resonance (NMR) : 2D H-C HSQC spectra resolve backbone conformational heterogeneity, particularly near aspartyl and asparaginyl residues .
- Circular dichroism (CD) : Monitor pH-dependent structural shifts (e.g., histidine’s imidazole group at pH 6–7) to confirm folding consistency .
What experimental strategies are suitable for probing the metal-binding properties of the histidine residue in this peptide?
Advanced Research Question
The histidine residue’s imidazole side chain enables coordination with transition metals (e.g., Zn, Cu):
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry () under physiological pH (7.4) .
- Electron paramagnetic resonance (EPR) : Detect Cu binding via hyperfine splitting patterns in frozen solutions (10 K, X-band) .
- Competitive assays : Use EDTA or metal chelators to validate specificity (e.g., 1 mM EDTA abolishes Zn-dependent fluorescence quenching) .
How can researchers address contradictory data in enzyme inhibition assays involving this peptide?
Advanced Research Question
Contradictions may arise from assay conditions or peptide stability:
- Kinetic validation : Perform Michaelis-Menten analysis with varying peptide concentrations (0–100 µM) to distinguish competitive vs. non-competitive inhibition .
- Stability controls : Pre-incubate the peptide in assay buffer (e.g., PBS, 37°C) for 0–24 hours and monitor degradation via HPLC to rule out false negatives .
- Reproducibility checks : Replicate assays across multiple enzyme batches (e.g., thrombin, trypsin) to isolate batch-specific variability .
What computational approaches are effective for modeling interactions between this peptide and biological targets?
Advanced Research Question
Combine molecular dynamics (MD) and docking simulations:
- Docking : Use AutoDock Vina with flexible side chains for histidine and aspartyl residues to predict binding poses to proteases or receptors .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the N-terminal histidyl-aspartyl motif .
- Free-energy calculations : Apply MM-PBSA to estimate binding energy () for key residues (e.g., methionine’s hydrophobic interactions) .
How does the sequence order of aspartyl and asparaginyl residues influence the peptide’s solubility and aggregation?
Basic Research Question
Asparagine (N) and aspartic acid (D) placement affects charge and hydrophilicity:
- pH titration : Measure solubility changes between pH 4–8; asparagine (pI ~5.4) reduces aggregation near its isoelectric point .
- Dynamic light scattering (DLS) : Monitor particle size (0–1000 nm) over 48 hours to assess aggregation kinetics in aqueous buffers .
- Charge distribution analysis : Calculate net charge at pH 7.4 using tools like ProtParam; negative charges from aspartyl residues enhance solubility .
What strategies mitigate methionine oxidation during peptide storage and handling?
Advanced Research Question
Methionine’s sulfur is prone to oxidation, altering bioactivity:
- Storage conditions : Lyophilize under argon and store at −80°C in amber vials to limit light/oxygen exposure .
- Antioxidants : Add 1% (w/v) methionine or 0.1% EDTA to buffers to scavenge reactive oxygen species .
- Quality control : Monitor oxidation via LC-MS (mass shift +16 Da) before and after storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
